molecular formula C11H18ClN5 B15114946 N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15114946
M. Wt: 255.75 g/mol
InChI Key: QWNJEYZKONVJBD-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl compounds, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine stands out due to its dual pyrazole groups, which enhance its binding affinity and specificity towards metal ions and enzymes. This unique structure contributes to its versatility and effectiveness in various applications, from catalysis to medicinal chemistry .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-6-13-15(3)10(8)7-12-11-5-9(2)14-16(11)4;/h5-6,12H,7H2,1-4H3;1H

InChI Key

QWNJEYZKONVJBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=C(C=NN2C)C)C.Cl

Origin of Product

United States

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